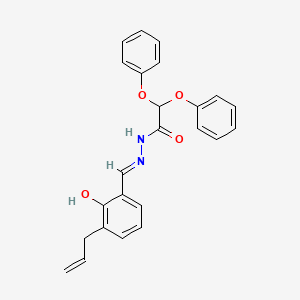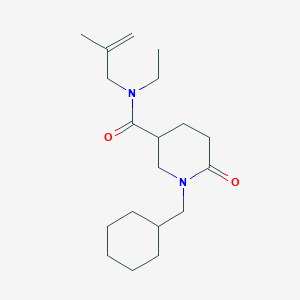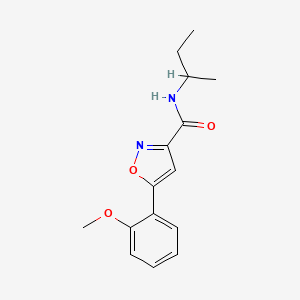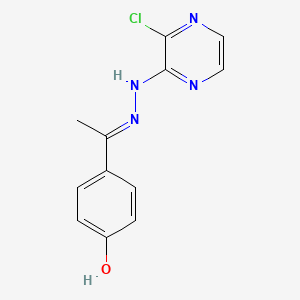
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide, also known as DHK, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHK is a hydrazide derivative that has a unique chemical structure, which makes it a promising candidate for drug development and other scientific applications.
作用机制
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide exerts its biological effects through various mechanisms, depending on the application. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. In inflammatory cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In bacteria, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to have a range of biochemical and physiological effects, depending on the application. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. In inflammatory cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to inhibit the activation of NF-κB, a key transcription factor involved in the production of pro-inflammatory cytokines. In bacteria, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
实验室实验的优点和局限性
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide research, including the development of new N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide derivatives with improved properties, the exploration of N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide's potential applications in other fields, and the investigation of N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide's mechanisms of action in various biological systems. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide for various applications.
合成方法
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide can be synthesized through a simple reaction between 3-allyl-2-hydroxybenzaldehyde and 2,2-diphenoxyacetic acid hydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline product, which can be purified through recrystallization.
科学研究应用
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In agriculture, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to have potential as a plant growth regulator and pesticide. In material science, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been studied for its potential applications in the development of new materials with unique properties.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2,2-diphenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-10-18-11-9-12-19(22(18)27)17-25-26-23(28)24(29-20-13-5-3-6-14-20)30-21-15-7-4-8-16-21/h2-9,11-17,24,27H,1,10H2,(H,26,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPLIWPTDIFPPL-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2,2-diphenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)

![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)

![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)

![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)

![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)